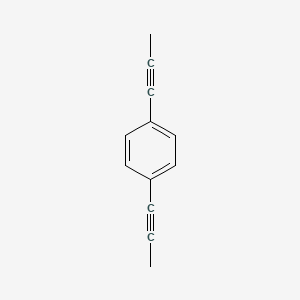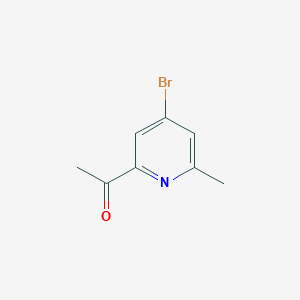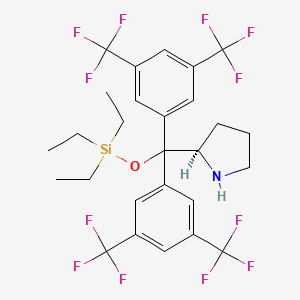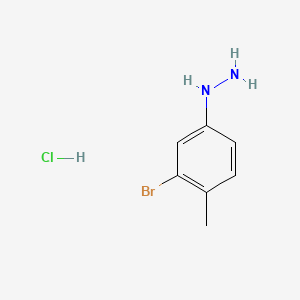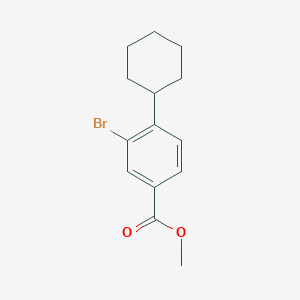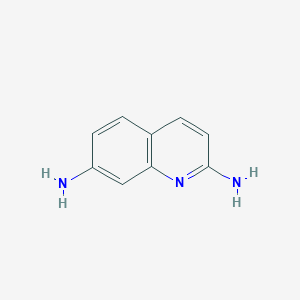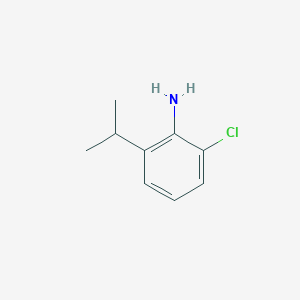
2-Chloro-6-isopropylaniline
Vue d'ensemble
Description
2-Chloro-6-isopropylaniline, also known as 2-CIPA, is an organic compound with a molecular formula of C8H11ClN. It is a colorless, volatile liquid with a pungent odor, and is soluble in most organic solvents. 2-CIPA is an important intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. It is also used in the manufacture of dyes, in the production of plastics, and in the manufacture of other organic compounds.
Applications De Recherche Scientifique
2-Chloro-6-isopropylaniline has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. It has also been used in the synthesis of dyes, in the production of plastics, and in the manufacture of other organic compounds. In addition, 2-Chloro-6-isopropylaniline has been studied for its potential use as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-isopropylaniline is not fully understood. However, it is believed that it acts as a catalyst in organic reactions, and is able to activate certain molecules in order to facilitate the formation of desired products.
Biochemical and Physiological Effects
2-Chloro-6-isopropylaniline has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory and analgesic properties, as well as to be able to inhibit the growth of certain bacteria. In addition, it has been found to have an effect on the metabolism of certain drugs, and to be able to inhibit the formation of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-isopropylaniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in most organic solvents. It is also relatively inexpensive, and is readily available from chemical suppliers. However, it is a volatile compound, and must be handled with care. In addition, it is toxic if ingested, and should be handled with gloves and protective clothing.
Orientations Futures
In the future, 2-Chloro-6-isopropylaniline may be studied further for its potential applications in the synthesis of pharmaceuticals and other organic compounds. It may also be studied for its potential use as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it may be studied further for its potential biochemical and physiological effects, and for its potential toxicity. Finally, its potential environmental effects may be studied, as well as its potential for use in the production of plastics.
Propriétés
Numéro CAS |
112121-86-5 |
|---|---|
Nom du produit |
2-Chloro-6-isopropylaniline |
Formule moléculaire |
C9H12ClN |
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2-chloro-6-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 |
Clé InChI |
CWTJQUNXOVZQJF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)Cl)N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

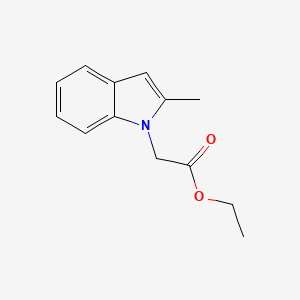
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)
